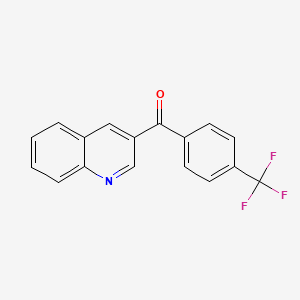

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Mécanisme D'action

Target of Action

The primary targets of 3-(4-Trifluoromethylbenzoyl)quinoline, also known as Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone, are bacterial type II topoisomerases, gyrase and topoisomerase IV . These enzymes play a crucial role in DNA replication, transcription, and recombination .

Mode of Action

Quinolines, including 3-(4-Trifluoromethylbenzoyl)quinoline, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction results in the inhibition of bacterial DNA replication, leading to cell death .

Biochemical Pathways

The action of 3-(4-Trifluoromethylbenzoyl)quinoline affects the DNA replication pathway in bacteria. By inhibiting the function of gyrase and topoisomerase IV, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to DNA fragmentation and ultimately bacterial cell death .

Result of Action

The result of the action of 3-(4-Trifluoromethylbenzoyl)quinoline is the death of bacterial cells. By inhibiting the function of gyrase and topoisomerase IV, the compound prevents DNA replication, leading to DNA fragmentation and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Trifluoromethylbenzoyl)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone involves the Cu-catalyzed double C(sp3)-H bond functionalization of saturated ketones . The reaction typically involves the use of 2-aminobenzaldehyde, toluene, Cu(OAc)2, 2,2’-bipyridine, and TEMPO. The reaction is carried out at 120°C for 14 hours, followed by dilution with dichloromethane (DCM) and washing with water and brine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Analyse Des Réactions Chimiques

Types of Reactions

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-3-yl(4-(trifluoromethyl)phenyl)methanol, while reduction may produce quinolin-3-yl(4-(trifluoromethyl)phenyl)methane.

Applications De Recherche Scientifique

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its stability and biological activity.

Industry: Used in the development of materials with specific properties, such as liquid crystals and dyes.

Comparaison Avec Des Composés Similaires

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone can be compared with other similar compounds, such as:

Quinolin-3-yl(phenyl)methanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

Quinolin-3-yl(4-methoxyphenyl)methanone: Contains a methoxy group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.

The presence of the trifluoromethyl group in this compound makes it unique by enhancing its chemical stability and biological activity compared to its analogs.

Activité Biologique

Antimicrobial Activity

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone has shown promising antimicrobial properties, particularly against bacterial and fungal strains. The presence of the trifluoromethyl group enhances its effectiveness, likely due to improved interaction with biological targets.

Antibacterial Activity

Research has demonstrated the compound's efficacy against both Gram-positive and Gram-negative bacteria. A study conducted on various bacterial strains showed the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 50 |

| P. aeruginosa | 50 |

These results indicate that this compound exhibits antibacterial activity comparable to the standard drug chloramphenicol .

Antifungal Activity

While specific data on antifungal activity is limited, the compound has shown potential in this area, warranting further investigation.

Anticancer Properties

This compound and its derivatives have demonstrated promising anticancer activities. The compound's ability to interact with various biological targets makes it a potential candidate for cancer therapy.

Case Study: mTOR Inhibition

A study investigating the inhibition of mTOR, a master regulator of cell growth and proliferation, found that quinoline derivatives similar to this compound showed significant activity . The presence of the quinoline nitrogen was crucial for maintaining potency, as its removal resulted in a more than 20-fold loss in cellular mTOR inhibition .

Anti-Tuberculosis Activity

Research has shown that quinoline-based compounds, including those structurally similar to this compound, exhibit potent anti-tuberculosis activity .

In Vitro Study Results

A series of quinolinone-thiosemicarbazone hybrids were tested against various strains of Mycobacterium tuberculosis, including drug-resistant strains. The results were promising:

| Compound | Activity Against M. tuberculosis H37Rv |

|---|---|

| 11d | Excellent |

| 11e | Excellent |

These compounds showed superior activity compared to standard drugs like isoniazid and oxafloxacin .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of FtsZ polymerization and FtsZ GTPase activity, leading to cell division arrest and bacterial cell death.

- Interaction with the C-terminal interdomain cleft of FtsZ, a crucial protein in bacterial cell division.

- Potential inhibition of DNA gyrase, as suggested by molecular docking studies on similar compounds .

Structure-Activity Relationship

The biological activity of this compound is heavily influenced by its structural features:

- The quinoline moiety is essential for maintaining potency across various biological activities .

- The trifluoromethyl group enhances the compound's interaction with biological targets, improving its overall efficacy.

- The position of substituents on the quinoline ring can significantly affect the compound's activity and specificity .

Propriétés

IUPAC Name |

quinolin-3-yl-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO/c18-17(19,20)14-7-5-11(6-8-14)16(22)13-9-12-3-1-2-4-15(12)21-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDMEBROFGDKIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.